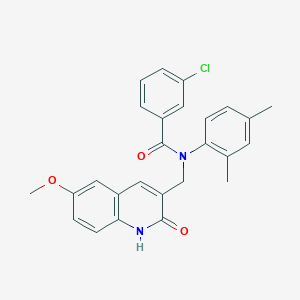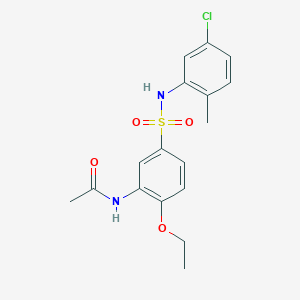
N-(5-(N-(5-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(5-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, commonly known as CE-245677, is a novel small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their antimicrobial and antitumor properties. CE-245677 has been shown to have promising results in preclinical studies, making it a potential candidate for further investigation.
作用機序
The mechanism of action of CE-245677 involves the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a crucial role in tumor growth and progression by regulating the pH balance of the tumor microenvironment. Inhibition of CAIX by CE-245677 leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and promotes apoptosis.
Biochemical and Physiological Effects:
CE-245677 has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, reduction in inflammation, and neuroprotection. It has also been shown to have minimal toxicity in animal models, making it a potential candidate for further investigation.
実験室実験の利点と制限
The advantages of using CE-245677 in lab experiments include its high potency and selectivity for CAIX, making it a potential candidate for cancer therapy. Additionally, it has been shown to have minimal toxicity in animal models, making it a safe candidate for further investigation. However, the limitations of using CE-245677 in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the investigation of CE-245677, including:
1. Clinical trials to evaluate the safety and efficacy of CE-245677 in cancer patients.
2. Investigation of the potential use of CE-245677 in combination with other chemotherapeutic agents for the treatment of cancer.
3. Investigation of the potential use of CE-245677 in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
4. Development of novel formulations of CE-245677 to improve its solubility and bioavailability.
5. Investigation of the pharmacokinetics and pharmacodynamics of CE-245677 in animal models and humans.
Conclusion:
In conclusion, CE-245677 is a novel small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential use in cancer therapy, inflammation, and neurodegenerative disorders. Although there are limitations to its use in lab experiments, CE-245677 has shown promising results in preclinical studies, making it a potential candidate for further investigation.
合成法
The synthesis of CE-245677 involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification by column chromatography. The purity of CE-245677 is determined by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
CE-245677 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, CE-245677 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CE-245677 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-24-17-8-7-14(10-16(17)19-12(3)21)25(22,23)20-15-9-13(18)6-5-11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNPIDWZEGHMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

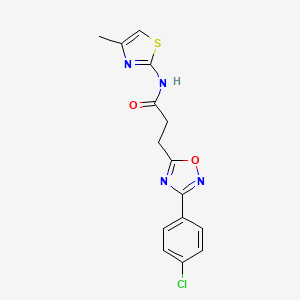
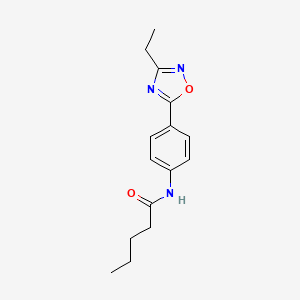
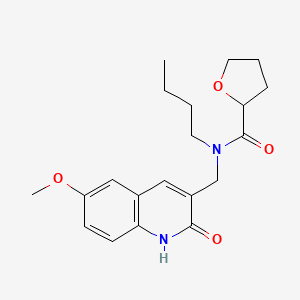

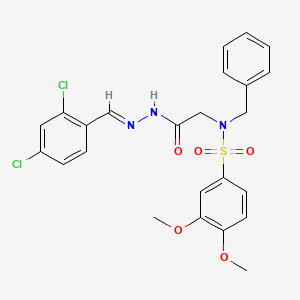
![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
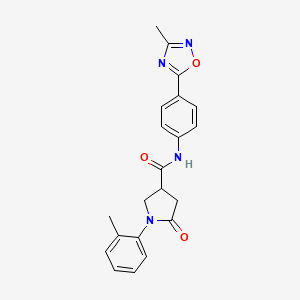
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

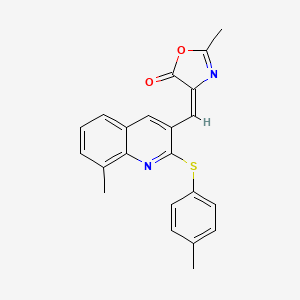
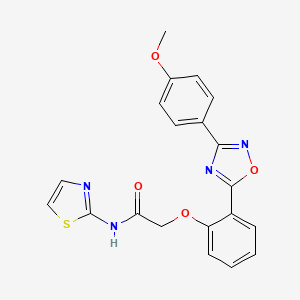
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

